Cicletanine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBAIRFQQLJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002869 | |
| Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82747-56-6 | |
| Record name | Cicletanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082747566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-3-(p-chlorophenyl)-1.3-dihydro-6-methylfuro [3,4-c]pyridin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLETANINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SY6373OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Pharmacological Mechanisms of Action of Cicletanine Hydrochloride
Modulation of Endothelial Function and the Nitric Oxide (NO) Pathway
Cicletanine (B1663374) hydrochloride plays a crucial role in modulating the function of the vascular endothelium, primarily through its interaction with the nitric oxide (NO) signaling pathway. This pathway is fundamental in regulating vascular tone, and its modulation by Cicletanine hydrochloride is a key component of the drug's antihypertensive properties.
Activation and Phosphorylation of Endothelial Nitric Oxide Synthase (eNOS) by this compound
This compound has been shown to stimulate the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of NO in endothelial cells. nih.govnih.gov This activation is achieved, in part, through the phosphorylation of the eNOS enzyme at specific serine residues. nih.govnih.gov
Research conducted on sinusoidal endothelial cells from rat livers demonstrated that exposure to this compound led to a significant increase in the phosphorylation of eNOS at serine residue Ser1177. nih.govnih.gov This phosphorylation event is a critical step in the activation of the enzyme, leading to enhanced NO synthesis. The mechanism underlying this effect appears to involve the protein kinase B (Akt) and the MAP kinase/Erk signaling pathways. nih.govnih.gov Studies have shown that this compound can stimulate these pathways, which in turn leads to the phosphorylation and subsequent activation of eNOS. nih.gov
The effects of this compound on eNOS phosphorylation have been observed to be both time- and dose-dependent. For instance, in one study, the maximal effect on eNOS phosphorylation was observed one hour after exposure to a 100 nM concentration of this compound. nih.gov
Table 1: Effect of this compound on eNOS Activity
| Parameter | Observation | Source(s) |
| eNOS Phosphorylation | Increased phosphorylation at Ser1177 | nih.gov, nih.gov |
| Signaling Pathways | Activation of Akt and MAP kinase/Erk | nih.gov, nih.gov |
| Time Dependence | Maximal phosphorylation at 1 hour (100 nM) | nih.gov |
Role of Nitric Oxide Production and Scavenging of Reactive Oxygen Species in this compound's Effects
The activation of eNOS by this compound directly translates to an increase in the production of nitric oxide. nih.govnih.gov This has been confirmed in studies using isolated rat aortic rings, where this compound at micromolar concentrations stimulated the release of NO from the endothelium. nih.gov The peak concentration of NO release was measured to be 160±8 nM. nih.gov
In addition to stimulating NO production, this compound also exhibits potent antioxidant properties by acting as a scavenger of reactive oxygen species (ROS), particularly the superoxide (B77818) anion (O2-). nih.gov In the same study on rat aortic rings, the administration of this compound resulted in a significantly lower concentration of superoxide (peak 3.1±0.2 nM) compared to stimulation with the calcium ionophore A23187 (27±1.35 nM). nih.gov This dual action of enhancing NO bioavailability while simultaneously reducing its degradation by ROS is a key aspect of its therapeutic efficacy. By scavenging superoxide, this compound prevents the formation of peroxynitrite, a highly reactive and damaging molecule that can impair endothelial function. nih.gov
This compound's Influence on the Nitric Oxide-Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathway
The nitric oxide produced in response to this compound stimulation subsequently activates the soluble guanylate cyclase (sGC) in vascular smooth muscle cells. plos.org This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). plos.orgresearchgate.net
Elevated intracellular levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. nih.gov This cascade of events ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of vascular smooth muscle, resulting in vasodilation. patsnap.com Studies in human umbilical vein endothelial cells have shown that this compound (at concentrations of 10⁻⁶ to 10⁻⁴ M) increases cGMP levels. nih.gov Furthermore, in atherosclerotic rabbits, this compound treatment was found to increase both NO and cGMP content in the aorta and other arteries. nih.gov
Ion Channel Modulation by this compound
Beyond its effects on the NO pathway, this compound also directly influences the activity of various ion channels in vascular smooth muscle cells, contributing to its vasodilatory effects.
Inhibition of Voltage-Dependent Inward Calcium Currents by this compound
This compound has been demonstrated to inhibit voltage-dependent inward calcium currents in vascular smooth muscle cells. nih.gov This action reduces the influx of calcium into the cells, a critical step for muscle contraction. The inhibition of these calcium channels contributes to the relaxation of the vascular smooth muscle and subsequent vasodilation. patsnap.com
Studies on single smooth muscle cells from the guinea-pig portal vein have shown that this compound, at concentrations of 10 to 100 μM, reduces the voltage-dependent inward calcium current, with an IC50 of 250 μM. researchgate.net This effect is believed to be due to a decrease in the availability of calcium channels rather than an alteration of their kinetics. researchgate.net
Opening of Glibenclamide-Sensitive Potassium Channels by this compound
In addition to its effects on calcium channels, there is evidence to suggest that this compound may also modulate the activity of ATP-sensitive potassium (KATP) channels. nih.gov The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, further reducing calcium influx and promoting vasodilation.
Interaction with Prostaglandin (B15479496) Synthesis and Metabolism
This compound exerts significant influence on the synthesis and metabolism of prostaglandins (B1171923), key lipid compounds involved in various physiological processes, including blood pressure regulation. This interaction is a cornerstone of its therapeutic effects.
Stimulation of Prostacyclin (PGI2) Synthesis by this compound
This compound has been demonstrated to stimulate the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. dntb.gov.ua This effect is evident through the increased plasma levels of 6-keto-PGF1α, a stable metabolite of PGI2. dntb.gov.uanih.gov
In a study involving patients with essential hypertension, a single oral administration of cicletanine led to a notable increase in plasma 6-keto-PGF1α levels. dntb.gov.ua The baseline level of 3.21 ± 1.26 pg/mL rose to 3.88 ± 1.44 pg/mL three hours after administration and further to 4.15 ± 1.08 pg/mL after six hours. dntb.gov.ua Long-term administration over seven days also showed significantly higher plasma levels of 6-keto-PGF1α three hours after drug intake on both the first and seventh day of treatment compared to pre-treatment levels. nih.gov This sustained increase in PGI2 synthesis is believed to contribute to the antihypertensive and vasorelaxant properties of cicletanine. dntb.gov.uanih.gov
Table 1: Effect of this compound on Plasma 6-keto-PGF1α Levels
| Time Point | Mean Plasma 6-keto-PGF1α (pg/mL) | Standard Deviation |
|---|---|---|
| Baseline | 3.21 | 1.26 |
| 3 hours post-administration | 3.88 | 1.44 |
| 6 hours post-administration | 4.15 | 1.08 |
Data from a study on patients with essential hypertension following a single oral dose of cicletanine. dntb.gov.ua
Enhancement of Prostaglandin E2 (PGE2) Synthesis by this compound
In addition to its effects on prostacyclin, this compound also enhances the synthesis of prostaglandin E2 (PGE2), another important prostanoid with vasodilatory and natriuretic properties. nih.govnih.gov
Studies have shown that cicletanine administration leads to a significant increase in the urinary excretion of PGE2. nih.gov In patients with essential hypertension treated for one week, the urinary excretion of PGE2, along with 6-keto-PGF1α, was elevated, suggesting an increased renal synthesis of these prostaglandins. nih.gov This enhanced renal production of PGE2 and PGI2 is thought to contribute to the natriuretic effect of cicletanine. nih.govnih.gov While the short-term impact on plasma PGE2 levels appears transient, with an increase observed at three hours that returns to baseline by six hours, the long-term administration resulted in higher plasma PGE2 levels on day seven of treatment compared to the control period. dntb.gov.uanih.gov
Inhibition of Cyclic Guanosine Monophosphate (cGMP) Phosphodiesterases by this compound
This compound exhibits inhibitory activity against cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs), enzymes that degrade cGMP. patsnap.comnih.gov By inhibiting these enzymes, cicletanine increases intracellular cGMP levels, leading to vasorelaxation.
Specifically, cicletanine acts as a mixed (competitive and noncompetitive) inhibitor of both calmodulin-regulated and cGMP-specific PDEs in vascular smooth muscle. patsnap.com The inhibition constants (Ki) for these actions are in the range of 450 to 700 μM. patsnap.com This inhibition of cGMP PDEs potentiates the vasorelaxant effects of guanylate cyclase activators like sodium nitroprusside and atrial natriuretic peptide. patsnap.com While cicletanine's potentiation of cGMP-mediated relaxation is evident, it is noted to be dissimilar from that of the reference cGMP PDE inhibitor, zaprinast, suggesting that other mechanisms also contribute to its vasorelaxant action. patsnap.com
Protein Kinase Modulation by this compound
The pharmacological profile of this compound also includes the modulation of protein kinase activity, which plays a crucial role in its vascular effects.
Inhibition of Protein Kinase C (PKC) Isoforms by this compound
Cicletanine has been shown to inhibit the activity of Protein Kinase C (PKC), a family of enzymes involved in signal transduction and smooth muscle contraction. patsnap.comnih.gov This inhibition is concentration-dependent, with an IC50 value of 45 ± 11 micromol/L for the inhibition of rat brain PKC activity. nih.gov
The inhibition of PKC by cicletanine is considered a significant contributor to its ability to antagonize vasoconstriction induced by agents that inhibit the Na+/K+-ATPase pump. nih.gov This mechanism is particularly relevant in salt-sensitive hypertension. nih.gov It has been demonstrated that cicletanine's vasorelaxant effect on arteries pre-contracted with a Na+/K+-ATPase inhibitor is attenuated by a PKC activator, further supporting the role of PKC inhibition in its mechanism of action. nih.gov At higher concentrations (approximately 1 mM), cicletanine also inhibits calmodulin-activated myosin light chain kinase. patsnap.com
Involvement of Protein Kinase B (Akt) Signaling Pathways in this compound Action
Based on the available scientific literature, there is currently no direct evidence to suggest the involvement of Protein Kinase B (Akt) signaling pathways in the pharmacological action of this compound.
Activation of MAP Kinase/Extracellular Signal-Regulated Kinase (Erk) Signaling by this compound
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in the regulation of various cellular processes. nih.govmedchemexpress.commedchemexpress.com While the direct activation of the MAPK/ERK signaling pathway by this compound is not extensively detailed in the available scientific literature, its known interactions with G protein-coupled receptors, such as histamine (B1213489) and adrenergic receptors, suggest a potential for indirect influence on this pathway. nih.govresearchgate.net The activation of these receptors can initiate downstream signaling events that converge on the MAPK/ERK cascade. medchemexpress.comresearchgate.net Further research is required to fully elucidate the specific relationship between cicletanine and MAPK/ERK signaling.
Receptor Interactions and Ligand Binding Profile of this compound
This compound has been demonstrated to interact with several types of receptors, which contributes to its complex pharmacological profile. nih.gov
Alpha-Adrenergic Receptor Interactions
Cicletanine has been shown to interact with alpha-adrenergic receptors. nih.gov These receptors are key components of the sympathetic nervous system and play a significant role in regulating vascular tone. mdpi.com The antihypertensive effect of cicletanine is considered to be partially due to the presynaptic inhibition of noradrenaline release during sympathetic nerve activation. Furthermore, studies have noted that while alpha-1 adrenoceptor blockers can alter the plasma atrial natriuretic peptide (ANP) response to exercise, cicletanine does not, suggesting a distinct mechanism of interaction with the adrenergic system. nih.gov
Vascular Histamine Receptor Interactions
Cicletanine exhibits significant antagonistic activity at vascular histamine H1 receptors. nih.govnih.gov This has been demonstrated in various tissues, including human coronary and rabbit mesenteric arteries. nih.govnih.gov The antagonism of histamine-induced contractions by cicletanine suggests a role in mitigating histamine-mediated vasoconstriction. nih.govnih.gov In some instances, this H1-antagonistic activity can unmask a relaxant effect of histamine. nih.gov
Research has quantified this interaction, providing specific binding values.
Cicletanine Antagonism at Histamine H1 Receptors
| Tissue | Parameter | Value | Reference |
|---|---|---|---|
| Rabbit Mesenteric Artery | pA2 | 7.48 | nih.gov |
| Rabbit Mesenteric Artery (with endothelium) | KB (dissociation constant) | 3.7 (± 0.1) x 10-8 M | nih.gov |
| Rabbit Mesenteric Artery (without endothelium) | KB (dissociation constant) | 3.6 (± 0.3) x 10-8 M | nih.gov |
| Human Coronary Artery | pA2 | 6.9 | nih.gov |
Muscarinic Receptor Interactions
While early pharmacological reviews noted that cicletanine interacts with muscarinic receptors, subsequent targeted studies have clarified this relationship. nih.gov Research investigating the renal actions of cicletanine found that its effects on the kidney's excretory functions were not affected by the administration of a muscarinic receptor antagonist. This suggests that muscarinic receptors are not directly involved in the diuretic and saluretic (sodium-excreting) responses to cicletanine.
Natriuretic Mechanisms Independent of Canonical Diuretic Effects
Cicletanine's antihypertensive activity, particularly at lower doses, is largely attributed to the relaxation of arteries rather than a significant decrease in vascular-fluid volume through diuresis. wikipedia.org Appreciable diuretic effects are typically observed at higher doses. wikipedia.org The natriuretic (sodium excretion) properties of cicletanine are distinct from those of many traditional diuretics. nih.govpatsnap.com
The primary natriuretic mechanism involves a sulfoconjugated metabolite of cicletanine. nih.gov This metabolite acts on the distal convoluted tubule of the kidney to inhibit the apical Na+-dependent Cl-/HCO3- anion exchanger. nih.gov This action is distinct from the mechanisms of thiazide or loop diuretics.
Furthermore, cicletanine's natriuretic effect is not mediated by atrial natriuretic peptide (ANP), as studies have shown that cicletanine does not alter plasma ANP concentrations, either at rest or during exercise. nih.gov An important distinguishing feature is that, unlike many common diuretics, cicletanine does not cause significant potassium loss and has a lack of action on uric acid levels. patsnap.com
Inhibition of Apical Na+-Dependent Cl-/HCO3- Anion Exchanger by Sulfoconjugated Metabolite of this compound
The diuretic and natriuretic properties of this compound are not attributed to the parent compound itself, but rather to an active metabolite. nih.govnih.gov The primary salidiuretic activity is the result of its sulfoconjugated metabolite. nih.gov This metabolite exerts its effect within the renal system, specifically targeting the distal convoluted tubule. nih.gov
The mechanism of action involves the inhibition of the apical Na+-dependent Cl-/HCO3- anion exchanger. nih.gov By blocking this exchanger, the sulfoconjugated metabolite disrupts the normal reabsorption of sodium (Na+), chloride (Cl-), and bicarbonate (HCO3-) from the tubular fluid back into the bloodstream. This inhibition leads to an increased excretion of these ions, and consequently water, resulting in the observed natriuretic and diuretic effects.
Role of Pressure-Natriuresis Relationship in this compound's Effects
Pressure-natriuresis is a fundamental renal autoregulatory mechanism whereby an increase in arterial blood pressure leads to a corresponding increase in sodium excretion. frontiersin.org A dysfunction or rightward shift in this relationship is a key characteristic of salt-sensitive hypertension, meaning a higher blood pressure is required to excrete a given amount of sodium. frontiersin.org
This compound appears to favorably modulate this relationship, particularly in states of salt sensitivity. Research has demonstrated that the antihypertensive effect of cicletanine is significantly exaggerated in animal models of NaCl-sensitive hypertension. nih.gov In these models, cicletanine produced a greater reduction in mean arterial pressure in rats fed a high-salt diet compared to those on a normal-salt diet. nih.gov This suggests that cicletanine's combined natriuretic and vascular actions help restore the kidney's ability to excrete sodium at a lower blood pressure, thereby contributing to its efficacy in salt-sensitive hypertensive states. nih.gov
Antagonism of Endogenous Vasoconstrictive Ligands by this compound
Reversal of Vasoconstriction Induced by Marinobufagenin (B191785)
Marinobufagenin (MBG) is an endogenous cardiotonic steroid that acts as a vasoconstrictor through the inhibition of the Na+/K+-ATPase enzyme, particularly the α-1 isoform. researchgate.netmdpi.com Elevated levels of MBG are implicated in the pathogenesis of salt-sensitive hypertension. nih.govnih.gov
This compound has been shown to directly antagonize the vasoconstrictor effects of MBG. researchgate.netnih.gov This reversal is achieved through a mechanism dependent on the inhibition of Protein Kinase C (PKC). nih.govresearchgate.net PKC activity sensitizes the Na+/K+-ATPase to inhibition by MBG; by inhibiting PKC, cicletanine desensitizes the enzyme to MBG's effects, thus attenuating vasoconstriction. nih.gov In studies on isolated human mesenteric arteries, cicletanine effectively relaxed arterial rings that were pre-contracted with MBG. nih.gov Furthermore, in hypertensive Dahl salt-sensitive rats, treatment with cicletanine significantly decreased the sensitivity of cardiac Na+/K+-ATPase to inhibition by MBG. nih.gov
| Parameter | Finding | Source |
|---|---|---|
| Vasorelaxation of MBG-contracted human arteries (EC50) | 11 +/- 2 µmol/L | nih.gov |
| Inhibition of rat brain Protein Kinase C (PKC) activity (IC50) | 45 +/- 11 µmol/L | nih.govresearchgate.net |
| Na+/K+-ATPase sensitivity to MBG in hypertensive rats (IC50) | 0.8 nmol/L (Vehicle-treated) vs. 20 µmol/L (Cicletanine-treated) | nih.gov |
Antagonism of Endothelin-1 (B181129) (Et-1) Induced Vasoconstriction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide produced by the vascular endothelium that plays a role in blood pressure regulation. nih.govcvpharmacology.com this compound has demonstrated the ability to counteract the powerful vasoconstrictive actions of ET-1.
In studies using isolated human mesenteric arteries, cicletanine produced significant relaxation in arterial rings that were pre-contracted with ET-1. nih.gov Further in vivo research in rats showed that cicletanine treatment partially reduces both the hypertensive and the renal vasoconstrictor effects induced by the administration of ET-1. nih.gov In cicletanine-treated rats, the renal vasoconstriction in response to ET-1 was significantly smaller than in control rats, indicating a direct antagonism of ET-1's vascular effects in the renal system. nih.gov
| Parameter | Finding | Source |
|---|---|---|
| Vasorelaxation of ET-1-contracted human arteries (EC50) | 6.4 +/- 1.1 µmol/L | nih.gov |
| Increase in Renal Vascular Resistance by ET-1 (Control Rats) | +60.4 +/- 11.95% | nih.gov |
| Increase in Renal Vascular Resistance by ET-1 (Cicletanine-Treated Rats) | +27.2 +/- 5.95% | nih.gov |
Preclinical Research and Experimental Models of Cicletanine Hydrochloride
In Vitro Investigations on Vascular Smooth Muscle and Cellular Systems
Cicletanine (B1663374) hydrochloride has been extensively studied in vitro to elucidate its mechanisms of action on vascular smooth muscle. These investigations commonly utilize isolated artery ring preparations from various vascular beds to observe the direct effects of the compound on vascular tone.
In studies using human inferior epigastric arteries, cicletanine elicited concentration-dependent relaxation in vessels pre-contracted with noradrenaline or potassium chloride. nih.gov This relaxation effect was notably more significant in arteries from preeclamptic patients compared to those from normotensive individuals and occurred independently of the endothelium. nih.gov The mechanism appears to be associated with the inhibition of calcium metabolism, as cicletanine attenuated both intracellular and extracellular calcium-dependent contractions. nih.gov Further investigation into its mechanism suggested the involvement of prostacyclin, as the relaxation was diminished by a prostacyclin synthesis inhibitor, tranylcypromine, but not by cyclooxygenase inhibitors like indomethacin (B1671933) or meclofenamate. researchgate.net
Research on isolated Wistar rat aortas demonstrated that cicletanine's relaxation effect is endothelium-dependent at pharmacological concentrations. researchgate.netdntb.gov.ua This endothelium-mediated relaxation was prevented by N(omega)-nitro-L-arginine (L-NNA), indicating that it is mediated by the nitric oxide (NO) synthase pathway. researchgate.netdntb.gov.ua At higher concentrations, cicletanine could induce relaxation through an endothelium-independent mechanism, which was reversed by the K+ channel inhibitor BaCl2, suggesting an interaction with smooth muscle cell K+ channels. researchgate.netdntb.gov.ua
Studies on perfused mesenteric arterial beds from spontaneously hypertensive rats (SHR) revealed that cicletanine could attenuate vasoconstriction induced by periarterial nerve stimulation. nih.govnih.gov This effect was linked to a presynaptic inhibition of noradrenaline (NA) release, which may be mediated by prostaglandins (B1171923). nih.govnih.gov In isolated rabbit mesenteric arteries, cicletanine demonstrated antagonism of histamine (B1213489) H1 receptor-mediated contractions, an effect associated with interference with calcium entry and its release from intracellular stores. researchgate.net
Table 1: Effects of Cicletanine on Isolated Artery Ring Preparations
| Artery Type | Species | Pre-contraction Agent | Key Findings | Reference(s) |
|---|---|---|---|---|
| Inferior Epigastric Artery | Human | Noradrenaline, K+ | Endothelium-independent relaxation; inhibition of Ca2+ metabolism; involvement of prostacyclin. | nih.govresearchgate.net |
| Aorta | Rat | Norepinephrine | Endothelium-dependent relaxation via NO synthase pathway at low concentrations; endothelium-independent relaxation via K+ channels at high concentrations. | researchgate.netdntb.gov.ua |
| Mesenteric Artery | Rat (SHR) | Periarterial Nerve Stimulation | Attenuation of vasoconstriction and noradrenaline overflow. | nih.govnih.gov |
| Mesenteric Artery | Rabbit | Histamine | Antagonism of histamine-induced contractions via interference with Ca2+ dynamics. | researchgate.net |
The effects of cicletanine have been analyzed at the cellular level using various cultured cell systems to understand its interaction with endothelial and other cell types.
In cultured rat sinusoidal endothelial cells (SECs), cicletanine was shown to directly stimulate the endothelial isoform of nitric oxide synthase (eNOS). mdpi.comnih.gov This stimulation resulted in an increase in eNOS phosphorylation at Ser¹¹⁷⁷, leading to enhanced NO production. nih.gov The mechanism of this eNOS activation was found to be linked to the protein kinase B (Akt) and MAP kinase/Erk signaling pathways. nih.gov Notably, cicletanine was also able to improve NO synthesis in SECs that were injured, suggesting a potential to rescue abnormal endothelial signaling pathways. mdpi.comnih.gov The NO produced by cicletanine-stimulated SECs was shown to increase protein kinase G (PKG) activity and induce relaxation in hepatic stellate cells. mdpi.comnih.gov
Studies using primary cultured human umbilical vein endothelial cells (HUVECs) have also provided insights into cicletanine's mechanism. In HUVECs, cicletanine was found to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels and stimulate nitric oxide production after several hours of incubation. This increase in NO was preventable by pretreatment with the NO synthase inhibitor L-N(G)-monomethyl-arginine (L-NMMA), confirming its dependence on NO synthesis. These results suggest that the nitric oxide and cGMP pathway may contribute to the pharmacological action of cicletanine.
While direct in vitro studies on the effects of cicletanine on isolated human leukocytes are not extensively detailed in the available research, the compound has demonstrated potent antihistamine properties in human volunteers. This activity suggests an interaction with components of the immune system, particularly cells involved in the histamine response such as mast cells and basophils, which are types of leukocytes.
Table 2: Effects of Cicletanine on Cultured Cell Systems
| Cell Type | Species/Origin | Key Findings | Mechanism(s) | Reference(s) |
|---|---|---|---|---|
| Sinusoidal Endothelial Cells (SECs) | Rat | Stimulated eNOS phosphorylation and NO production; restored NO synthesis in injured cells. | Activation of Akt and MAP kinase/Erk signaling pathways. | mdpi.comnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | Increased cGMP and NO generation. | Stimulation of the NO synthase pathway. |
Evaluation of Cicletanine Hydrochloride in Animal Models of Cardiovascular and Renal Dysfunction
The spontaneously hypertensive rat (SHR) and its stroke-prone substrain (SHR-SP) are widely used genetic models for essential hypertension. In these models, cicletanine has demonstrated significant protective effects on tissues and blood vessels.
In SHR-SP rats, which develop severe hypertension and are susceptible to stroke, treatment with cicletanine significantly inhibited the incidence of hypertensive cerebral damage, including cerebral infarction and vascular alterations with fibrinoid necrosis. This cerebrovascular protection was associated with a significantly increased survival rate in the treated animals compared to controls. The protective effect is thought to be mediated through a direct action on the vascular walls. Curative treatment with cicletanine in SHR-SP rats with established hypertension improved blood pressure and was associated with good preservation of tissues in the brain, heart, and kidneys.
In studies using the perfused mesenteric artery from SHR, chronic oral administration of cicletanine suppressed the age-related increase in systemic blood pressure. nih.govnih.gov In the isolated vasculature of these treated rats, there was a significant attenuation of the vasoconstrictor response and noradrenaline overflow during nerve stimulation. nih.govnih.gov This suggests that the antihypertensive effect of cicletanine in SHR may be partly due to the presynaptic inhibition of noradrenaline release during sympathetic nerve activation. nih.govnih.gov
Dahl salt-sensitive (Dahl-S) rats are a genetic model that develops hypertension when fed a high-salt diet, mimicking human salt-sensitive hypertension. In this model, cicletanine has shown both antihypertensive and organ-protective effects.
Long-term treatment with cicletanine ameliorated the development of hypertension in Dahl-S rats on a high-salt diet. This reduction in blood pressure was accompanied by a decrease in heart weight and vascular wall thickness. Furthermore, cicletanine treatment led to an increase in urinary prostacyclin (PGI2) excretion, which was inversely related to systolic blood pressure. The compound also demonstrated renal protective effects, evidenced by decreased proteinuria and urinary N-acetyl-beta-D-glucosaminidase excretion, an increased glomerular filtration rate, and morphological improvements in glomerulosclerosis and renal tubular damage.
Chronic cicletanine treatment was also found to improve endothelial cell function in Dahl-S rats with salt-induced hypertension. Scanning electron microscopy revealed that cicletanine attenuated endothelial injury in the aorta. This was associated with a significant increase in the generation of prostacyclin (PGI2), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) in the aortic wall. The improvement in endothelial function and the increased release of these vasodilatory substances may contribute to the blood pressure reduction and attenuation of vascular injury observed with cicletanine treatment in this model.
Table 3: Summary of Cicletanine Effects in Dahl Salt-Sensitive Rats
| Parameter | Effect of Cicletanine Treatment | Reference(s) |
|---|---|---|
| Systemic Blood Pressure | Ameliorated the development of hypertension. | |
| Cardiovascular Morphology | Decreased heart weight and vascular wall thickness. | |
| Renal Function | Decreased proteinuria; increased glomerular filtration rate. | |
| Renal Morphology | Improved glomerulosclerosis and tubular damage. | |
| Vascular Endothelium | Attenuated endothelial injury; increased PGI2, PGE2, and NO generation. | |
| Prostanoids | Increased urinary prostacyclin (PGI2) excretion. |
Hypercholesterolemic rabbits, particularly those fed a high-cholesterol diet or the Watanabe heritable hyperlipidemic (WHHL) rabbit, are standard animal models for studying atherosclerosis. nih.gov These models develop hypercholesterolemia and arterial atherosclerotic lesions that share features with human atherosclerosis. While hypertension can be a comorbidity or consequence of atherosclerosis, specific preclinical studies focusing solely on the effect of cicletanine in a model of atherosclerosis-induced hypertension in hypercholesterolemic rabbits are not prominently featured in the provided research.
However, research in other rabbit models provides insights into the potential cardiovascular effects of cicletanine. In conscious rabbits subjected to overpacing-induced myocardial ischemia, cicletanine significantly reduced the ST-segment elevation, which is an indicator of ischemia. This suggests an anti-ischemic effect in the heart. Additionally, in vitro studies using mesenteric arteries from rabbits have shown that cicletanine can interfere with vascular smooth muscle contraction by affecting calcium dynamics. researchgate.net Given that cicletanine has been shown to protect the cardiovascular and renal systems against injuries induced by hypertension in other models, its vasorelaxant and endothelial-protective properties could be relevant in the context of vascular dysfunction associated with atherosclerosis.
Investigations in Models of Pregnancy-Induced Hypertension
Preclinical studies have explored the effects of this compound in models relevant to pregnancy-induced hypertension, revealing significant vascular effects. In vitro studies on inferior epigastric arteries isolated from women with preeclampsia demonstrated that cicletanine elicits a concentration-dependent relaxation of vessels pre-contracted with noradrenaline. nih.gov This relaxation effect was notably more pronounced in arteries from preeclamptic patients compared to those from normotensive pregnant women. nih.govnih.gov The mechanism of this vasorelaxation appears to be independent of the endothelium but is associated with the inhibition of calcium influx and the modulation of intracellular calcium release. nih.govnih.gov
Further investigations in animal models of hypertension induced by nitric oxide (NO) synthesis inhibition in pregnant rats showed that chronic administration of cicletanine blunted the pressor response to vasoconstrictor agents. This suggests a protective vascular effect in a state mimicking some aspects of pregnancy-induced hypertension.
Table 1: Effect of Cicletanine on Noradrenaline-Induced Contractions in Human Inferior Epigastric Arteries
| Tissue Source | Agonist | Cicletanine Effect |
| Normotensive Pregnant Patients | Noradrenaline | Concentration-dependent relaxation |
| Preeclamptic Patients | Noradrenaline | Significantly greater relaxation |
Assessment in Portal Hypertension Models (e.g., Bile Duct Ligation Mice)
A review of available preclinical scientific literature indicates a lack of specific studies investigating the effects of this compound in established animal models of portal hypertension, such as those induced by bile duct ligation in mice or other methods. While these models are widely used to study the pathophysiology of portal hypertension and to evaluate potential therapeutic agents, there is no readily available data on the assessment of cicletanine's efficacy or mechanism of action in this specific context.
Renal and Cardiovascular Protection in Diabetic Animal Models
This compound has been evaluated for its potential renal and cardiovascular protective effects in animal models combining diabetes and hypertension. In uninephrectomized, streptozotocin-induced diabetic spontaneously hypertensive rats (SHR), cicletanine treatment for six weeks demonstrated significant renoprotective effects. nih.gov While cicletanine did not significantly alter systolic blood pressure in this model, it dose-dependently decreased the elevated levels of albuminuria and proteinuria. nih.gov At higher doses, cicletanine also normalized the altered creatinine (B1669602) clearance, indicating an improvement in glomerular filtration. nih.gov These findings suggest a blood pressure-independent renal-protective action of cicletanine in a model of diabetic and hypertensive renal injury. nih.gov The proposed mechanisms for this protection include the stimulation of arterial prostacyclin synthesis and a potential reduction in intraglomerular capillary pressure. nih.gov
Table 3: Renal Parameters in Diabetic Spontaneously Hypertensive Rats Treated with Cicletanine
| Treatment Group | Albuminuria | Proteinuria | Creatinine Clearance |
| Diabetic SHR (Vehicle) | Elevated | Elevated | Altered |
| Diabetic SHR + Cicletanine (Low Dose) | Decreased | Decreased | No significant change |
| Diabetic SHR + Cicletanine (High Dose) | Significantly Decreased | Significantly Decreased | Normalized |
Renal Physiological Effects of this compound in Preclinical Contexts
Impact on Renal Prostaglandin Synthesis and Excretion
Preclinical studies have established a clear link between the renal effects of this compound and the prostaglandin system. In anesthetized rats, the diuretic and saluretic (sodium-excreting) actions of cicletanine were almost completely abolished by the administration of prostaglandin synthesis inhibitors like indomethacin and meclofenamate. nih.gov This suggests that the stimulation of renal prostaglandin synthesis is a key mechanism underlying its effects on urinary fluid and electrolyte excretion. nih.gov Further studies in conscious SAD dogs showed that the antihypertensive effect of cicletanine was associated with enhanced urinary excretion of 6-keto-prostaglandin-F1α (a stable metabolite of prostacyclin) and prostaglandin-E2. nih.gov Similarly, in healthy human volunteers, a single oral dose of cicletanine significantly increased the urinary excretion of 6-keto-prostaglandin-F1α, while the excretion of thromboxane-B2 and prostaglandin-E2 remained unchanged. nih.gov These findings collectively indicate that cicletanine selectively stimulates the synthesis and excretion of vasodilatory and natriuretic prostaglandins, particularly prostacyclin, within the kidney. nih.govnih.gov
Renoprotective Actions in Experimental Diabetic and Hypertensive Nephropathy
This compound has demonstrated significant renoprotective effects in preclinical models of diabetic and hypertensive nephropathy, often independent of its systemic blood pressure-lowering effects. In a model of combined hypertension and diabetes (uninephrectomized, streptozotocin-diabetic SHR), cicletanine treatment effectively reduced elevated albuminuria and proteinuria in a dose-dependent manner. nih.gov Furthermore, high-dose cicletanine normalized the altered creatinine clearance in these animals, pointing to a preservation of glomerular function. nih.gov Histological analysis of the kidneys from these rats confirmed the protective effects of the treatment. The renoprotective mechanism is thought to be multifactorial, potentially involving the stimulation of arterial prostacyclin synthesis, which has vasodilatory and cytoprotective properties, and/or a reduction in intraglomerular capillary pressure. nih.gov These findings highlight the potential of cicletanine to mitigate renal damage in conditions characterized by both diabetes and hypertension.
Modulation of Glomerular and Tubular Function
Preclinical studies in animal models have elucidated the effects of this compound on renal function, specifically its influence on glomerular and tubular activities. In anesthetized rats, cicletanine was found to exert its effects without altering renal plasma flow and glomerular filtration rate at the doses tested. nih.gov However, micropuncture studies have established that this compound acts on the superficial distal tubule, a site of action it shares with thiazide diuretics. nih.gov
Further investigations have revealed that under specific conditions, this compound can indeed influence the glomerular filtration rate (GFR). When co-administered with an ACE inhibitor such as captopril (B1668294), or with prostaglandin synthesis inhibitors like indomethacin and meclofenamate, cicletanine was observed to significantly enhance the GFR. nih.gov This suggests a complex interaction between cicletanine, the renin-angiotensin system, and renal prostaglandins in the modulation of glomerular hemodynamics.
The primary tubular effect of this compound is a dose-dependent increase in urine flow and the urinary excretion of sodium and chloride. nih.gov Its efficacy in promoting fractional renal sodium excretion is comparable to that of hydrochlorothiazide (B1673439). nih.gov Notably, unlike hydrochlorothiazide, which has been shown to markedly decrease the glomerular filtration rate at certain doses, cicletanine did not exhibit this effect. nih.gov
| Parameter | Observation | Reference |
|---|---|---|
| Renal Plasma Flow | No significant change | nih.gov |
| Glomerular Filtration Rate (GFR) | No significant change (when administered alone) | nih.gov |
| Glomerular Filtration Rate (GFR) | Significantly enhanced (in the presence of captopril, indomethacin, or meclofenamate) | nih.gov |
| Site of Tubular Action | Superficial distal tubule | nih.gov |
| Urine Flow | Dose-dependently increased | nih.gov |
| Urinary Sodium Excretion | Dose-dependently increased | nih.gov |
| Urinary Chloride Excretion | Dose-dependently increased | nih.gov |
This compound's Influence on Cardiovascular Remodeling and Hypertrophy
This compound has demonstrated the ability to inhibit the development of cardiac hypertrophy in preclinical models of hypertension. In studies involving DOCA-salt hypertensive rats, a model known for inducing significant cardiac enlargement, treatment with cicletanine was found to prevent the characteristic development of cardiac hypertrophy.
The protective effects of cicletanine on the cardiovascular system are considered a key aspect of its therapeutic potential, extending beyond its blood pressure-lowering capabilities. dntb.gov.ua By mitigating the hypertrophic response of the heart to hypertensive stimuli, cicletanine may play a role in preventing the progression of heart disease.
| Animal Model | Key Finding | Reference |
|---|---|---|
| DOCA-salt hypertensive rats | Inhibited the development of cardiac hypertrophy |
The influence of this compound on the structure and composition of blood vessels has been a subject of preclinical investigation, revealing its potential to induce the regression of vascular remodeling associated with hypertension. nih.gov In Dahl salt-sensitive rats, a genetic model of hypertension, chronic treatment with cicletanine led to a significant reduction in the weight of aortic vessels. nih.gov
Morphological analysis in these studies showed that cicletanine treatment decreased medial hypertrophy of the arteries. nih.gov This structural change was accompanied by a reduction in the content of actin and myosin in the aortic wall. nih.gov Furthermore, in vitro experiments with cultured vascular smooth muscle cells (VSMCs) indicated that cicletanine directly lowers protein synthesis. nih.gov This suggests that the regression of medial hypertrophy observed in vivo may be partly due to a direct inhibitory effect of cicletanine on the synthesis of cytoskeletal proteins in vascular smooth muscle cells, in addition to its antihypertensive action. nih.gov
The capacity of cicletanine to protect the vasculature is a notable feature, highlighting its role in addressing the structural alterations that contribute to the pathophysiology of hypertension. nih.gov
| Parameter | Effect of Cicletanine Treatment | Reference |
|---|---|---|
| Aortic Vessel Weight | Significantly decreased | nih.gov |
| Arterial Medial Hypertrophy | Decreased | nih.gov |
| Actin and Myosin Content in Aortic Wall | Reduced | nih.gov |
| Protein Synthesis in VSMCs | Lowered | nih.gov |
Clinical Research and Therapeutic Implications of Cicletanine Hydrochloride
Efficacy of Cicletanine (B1663374) Hydrochloride in Essential Hypertension
Cicletanine hydrochloride has been evaluated in numerous clinical trials, demonstrating its efficacy in reducing blood pressure in patients with essential hypertension. The drug, a member of the furopyridine class, has shown consistent antihypertensive effects in both short-term and long-term studies.
Clinical investigations have established the dose-dependent antihypertensive effect of cicletanine. A double-blind, multicenter study involving 60 patients with mild to moderate essential hypertension found that daily doses of 12.5, 25, 50, and 100 mg all resulted in a significant reduction in blood pressure after four weeks. nih.gov The analysis indicated a clinically relevant dose-response relationship for the 50 mg and 100 mg doses, establishing 50 mg daily as the minimum effective therapeutic dose. nih.govnih.gov
Over a three-month treatment period in patients with mild to moderate hypertension, the average decrease in blood pressure was 43.7/38.0 mmHg. nih.gov
| Study Duration | Patient Population | Key Finding | Reference |
|---|---|---|---|
| 4 Weeks | 60 patients with mild to moderate essential hypertension | Significant blood pressure reduction at all tested doses (12.5, 25, 50, 100 mg); 50 mg identified as minimum effective dose. | nih.gov |
| 12 Weeks | 25 patients with mild to moderate essential hypertension | Greater blood pressure reduction with cicletanine (50 mg) compared to an amiloride/hydrochlorothiazide (B1673439) combination. | nih.gov |
| 90 Days | 120 patients with moderate hypertension on beta-blockers | Blood pressure normalized in 51.2% (50 mg group) and 74.4% (100 mg group) vs. 5% in placebo group. | nih.gov |
| 3 Months | Patients with mild to moderate hypertension | Average blood pressure decrease of 43.7/38.0 mmHg. | nih.gov |
The long-term efficacy of cicletanine has been demonstrated in studies extending up to two years. In a study involving 40 patients with mild to moderate essential hypertension, treatment was initiated and adjusted over 12 weeks, with most patients (70%) achieving blood pressure control. nih.gov This cohort was then monitored for a total of two years. The significant reduction in blood pressure was sustained at follow-up points of 6, 9, 12, 18, and 24 months, confirming the long-term efficacy and sustained blood pressure control provided by cicletanine. nih.gov During the second year of this long-term trial, all patients were stabilized on a 50 mg daily dose. nih.gov
Pharmacodynamic Investigations in Human Subjects
The antihypertensive effect of cicletanine is attributed to a multifaceted mechanism of action that goes beyond simple diuresis. patsnap.com A primary pharmacodynamic effect is its action on the vascular endothelium to promote vasodilation. patsnap.com Studies suggest that cicletanine enhances the availability of vascular nitric oxide. gilead.comgilead.com It is also known to stimulate the production of prostacyclin, a potent vasodilator. nih.govnih.gov This enhancement of endogenous vasodilators contributes to the relaxation of vascular smooth muscle, thereby lowering blood pressure. patsnap.com This vasorelaxant activity is considered the primary mechanism for its antihypertensive effect at typical clinical doses, which are often below the threshold required for significant diuretic activity. wikipedia.org
Analysis of Systemic Hemodynamic Parameters (e.g., Blood Pressure, Heart Rate)
This compound has demonstrated significant effects on systemic hemodynamic parameters, most notably a reduction in both systolic and diastolic blood pressure. In a large-scale open-label study involving 1,238 hypertensive patients, three months of monotherapy with cicletanine resulted in a substantial decrease in arterial blood pressure. The mean systolic blood pressure (SBP) fell from 178.4 ± 14.8 mmHg to 151.8 ± 14.2 mmHg, and the mean diastolic blood pressure (DBP) decreased from 104.0 ± 6.7 mmHg to 86.3 ± 6.2 mmHg. gilead.com This antihypertensive effect was observed to be dose-dependent in other clinical trials, with 50 mg daily identified as the minimum effective dose for mild to moderate hypertension. nih.gov
In addition to its impact on blood pressure, cicletanine has been associated with a modest reduction in heart rate. The same large-scale study reported a statistically significant, albeit small, decrease in heart rate from a mean of 76.7 to 73.9 beats per minute. gilead.com Another study involving nine patients with essential hypertension found that cicletanine decreased blood pressure without inducing reflex tachycardia. nih.gov
Table 1: Effect of this compound on Systemic Hemodynamic Parameters
| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Mean Change |
| Systolic Blood Pressure (mmHg) | 178.4 ± 14.8 | 151.8 ± 14.2 | -26.6 |
| Diastolic Blood Pressure (mmHg) | 104.0 ± 6.7 | 86.3 ± 6.2 | -17.7 |
| Heart Rate (beats/min) | 76.7 | 73.9 | -2.8 |
Measurement of Circulating and Urinary Biomarkers (e.g., Prostaglandin (B15479496) Metabolites, Electrolytes)
The therapeutic effects of this compound are associated with notable changes in circulating and urinary biomarkers, particularly prostaglandin metabolites and electrolytes. Clinical studies have consistently shown that cicletanine stimulates the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This is evidenced by a rapid and sustained increase in the urinary excretion of its stable metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α). researchgate.net One study involving healthy volunteers demonstrated this effect with both single and repeated doses of 150 mg and 300 mg. researchgate.net In patients with essential hypertension, a 100 mg daily dose of cicletanine for one week led to a 78% increase in the urinary excretion of 6-keto-PGF1α on the first day, an effect that was maintained throughout the administration period. nih.gov This was accompanied by a significant, albeit slight, increase in plasma levels of 6-keto-PGF1α. nih.gov The urinary excretion of another prostaglandin, PGE2, was also found to be increased in parallel with 6-keto-PGF1α. nih.gov
Cicletanine also exerts a diuretic effect, leading to increased urinary excretion of electrolytes. In subjects with normal renal function, a single oral dose can induce a marked, approximately four-fold, increase in the urinary excretion of water, sodium, and potassium, which typically lasts for 6 to 10 hours. nih.gov In a study with kidney transplant patients, the use of cicletanine was associated with hyponatremia (serum sodium < 135 mmol/L) in 16.2% of patients and hypokalemia (serum potassium < 3.5 mmol/L) in 11.8% of patients. eshonline.orgnih.gov
Table 2: Effect of this compound on Circulating and Urinary Biomarkers
| Biomarker | Effect | Magnitude of Change |
| Urinary 6-keto-PGF1α | Increased | 78% increase on day 1 |
| Plasma 6-keto-PGF1α | Increased | From 3.21 ± 1.25 to 3.88 ± 1.44 pg/mL 3h post-dose on day 1 |
| Urinary Prostaglandin E2 | Increased | Paralleled the increase in 6-keto-PGF1α |
| Urinary Sodium Excretion | Increased | Marked increase |
| Urinary Potassium Excretion | Increased | Marked increase |
| Serum Sodium | Decreased | Incidence of hyponatremia: 16.2% in kidney transplant patients |
| Serum Potassium | Decreased | Incidence of hypokalemia: 11.8% in kidney transplant patients |
Pharmacokinetic Profiles in Special Patient Populations (e.g., Renal Impairment, Hepatic Failure)
The pharmacokinetic profile of this compound is notably altered in patients with renal impairment, with the extent of the alteration dependent on the severity of the condition. In individuals with normal renal function, cicletanine is rapidly absorbed, with an elimination half-life of approximately 6 to 8 hours. nih.gov Mild renal insufficiency does not significantly affect these parameters. However, in cases of severe renal impairment, the elimination half-life is significantly prolonged, reaching up to 31 hours. nih.gov This is accompanied by a reduction in renal clearance and cumulative urinary excretion of the drug. nih.gov Despite the prolonged half-life, the area under the plasma concentration-time curve (AUC) may not be significantly changed due to reduced plasma concentrations in these patients. nih.gov A study on patients with varying degrees of chronic renal failure concluded that due to a significant increase in elimination half-life and tissue accumulation, the use of cicletanine should be restricted in patients with a creatinine (B1669602) clearance below 30 ml/min/1.73 m². nih.gov
In contrast, the pharmacokinetics of cicletanine are only slightly modified in patients with hepatic failure. The mean retention time is approximately 6 hours in these patients. nih.gov Significant alterations are generally not observed, except in severe cases such as cirrhosis with ascites and extrahepatic obstruction. nih.gov
Table 3: Pharmacokinetic Profile of this compound in Special Patient Populations
| Patient Population | Elimination Half-life (t½) | Key Pharmacokinetic Alterations |
| Healthy Subjects | ~ 6-8 hours | - |
| Mild Renal Impairment | Unchanged | No significant alterations |
| Severe Renal Impairment | ~ 31 hours | Reduced renal clearance, increased tissue accumulation |
| Hepatic Failure | ~ 6 hours (mean retention time) | Slightly modified; more pronounced in cirrhosis with ascites |
Comparative Clinical Efficacy Studies of this compound
Comparison with Thiazide Diuretics (e.g., Hydrochlorothiazide, Indapamide)
Comparative studies have highlighted differences in the diuretic and antihypertensive mechanisms of this compound and thiazide diuretics. In a study comparing single doses of cicletanine (50 mg and 150 mg) with hydrochlorothiazide (HCTZ) (25 mg) in hypertensive patients, all treatments increased sodium (natriuresis) and potassium (kaliuresis) excretion compared to placebo. However, both doses of cicletanine resulted in less potassium loss than HCTZ. Another study found that cicletanine 100 mg had milder acute natriuretic effects than bendrofluazide 5 mg. A preclinical study investigating the vasorelaxant actions of cicletanine, hydrochlorothiazide, and indapamide (B195227) found that all three compounds relaxed noradrenaline-constricted blood vessels, suggesting a direct effect on the vasculature that may contribute to their antihypertensive properties.
Comparative Studies with Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Captopril (B1668294), Enalapril (B1671234), Fosinopril)
Direct comparative clinical trial data between cicletanine and specific ACE inhibitors such as enalapril and fosinopril (B1673572) in humans are limited. However, a preclinical study in spontaneously hypertensive rats compared the effects of cicletanine with captopril on tissue and vascular lesions. This study found that both cicletanine and captopril had a significant antihypertensive effect. Interestingly, at doses that produced only a slight fall in blood pressure, cicletanine showed better preservation of tissues and blood vessels compared to captopril, suggesting a potential vasoprotective effect independent of its blood pressure-lowering action. Further clinical research is needed to determine the comparative efficacy of cicletanine and various ACE inhibitors in managing hypertension in human subjects.
Comparison with Calcium Channel Blockers and Beta-Adrenergic Receptor Blockers
There is a lack of direct head-to-head clinical trials comparing the antihypertensive efficacy of cicletanine as a monotherapy with specific calcium channel blockers or beta-adrenergic receptor blockers. However, one study evaluated the effectiveness of cicletanine as an add-on therapy in patients with moderate essential hypertension that was inadequately controlled by a beta-blocker alone. In this double-blind study, the addition of cicletanine (50 mg/day or 100 mg/day) resulted in a significantly greater reduction in both systolic and diastolic blood pressure compared to placebo. nih.gov At the end of the trial, blood pressure was normalized in 51.2% of patients receiving 50 mg of cicletanine and 74.4% of those receiving 100 mg, compared to only 5% in the placebo group. nih.gov
Combination Therapies Involving this compound and Synergistic Effects
The management of hypertension often requires a multi-faceted therapeutic approach, leveraging the synergistic effects of drugs with different mechanisms of action. This compound's unique pharmacological profile, which includes both vasodilatory and diuretic properties, makes it a candidate for combination therapies aimed at achieving enhanced blood pressure control. nih.gov
Combined Administration with Angiotensin-Converting Enzyme (ACE) Inhibitors
The combination of this compound with Angiotensin-Converting Enzyme (ACE) inhibitors represents a rational therapeutic strategy based on their complementary mechanisms of action. ACE inhibitors work by blocking the renin-angiotensin system, which reduces the production of angiotensin II, a potent vasoconstrictor. drugs.comnih.gov This leads to vasodilation and reduced blood pressure. Cicletanine complements this effect through its own vasodilatory actions, which involve stimulating the release of nitric oxide and prostacyclin, and its mild diuretic properties. nih.govpatsnap.com
Research involving stroke-prone spontaneously hypertensive rats (SHR-SP) provides insights into the comparative efficacy of these agents. A study compared cicletanine with several other antihypertensive drugs, including the ACE inhibitor captopril. The findings indicated that the minimal effective dose to prevent the onset of hypertension was 1 mg/kg for both cicletanine and captopril, suggesting comparable potency in this experimental model. nih.gov The synergistic potential lies in targeting different physiological pathways involved in blood pressure regulation; cicletanine provides diuretic and direct vasorelaxant effects, while ACE inhibitors specifically counteract the hormonal vasoconstrictor pathway. This dual approach can lead to more effective blood pressure control than either agent alone. nih.gov
Table 1: Comparison of Antihypertensive Mechanisms
| Compound Class | Primary Mechanism of Action | Physiological Effect |
|---|---|---|
| This compound | Vasodilation (via nitric oxide, prostacyclin); Diuresis; Calcium channel modulation nih.govpatsnap.com | Reduces peripheral vascular resistance; Decreases blood volume |
| ACE Inhibitors (e.g., Captopril) | Inhibition of angiotensin-converting enzyme drugs.com | Decreases angiotensin II levels, leading to vasodilation and reduced aldosterone (B195564) secretion |
Concomitant Use with Calcium Channel Blockers
A potential synergy exists when this compound is used with traditional calcium channel blockers (CCBs). CCBs lower blood pressure by preventing calcium from entering the cells of the heart and arteries, which causes blood vessels to relax and widen. mayoclinic.orgwikipedia.org Cicletanine's mechanism of action appears to overlap with and complement that of CCBs. Research indicates that cicletanine's vasodilating effect may involve the blockade of Ca2+ channels, either directly or indirectly. nih.gov It helps inhibit calcium entry into vascular smooth muscle cells, which promotes vasodilation and contributes to its antihypertensive effect. patsnap.com
By combining cicletanine with a conventional CCB, it is plausible that the inhibition of calcium influx in vascular smooth muscle could be enhanced, leading to a more pronounced vasodilatory and blood pressure-lowering effect. This combination targets the same fundamental mechanism—calcium ion modulation—potentially from different angles, which could result in a synergistic antihypertensive response. nih.govpatsnap.com Studies on other combination therapies, such as an ACE inhibitor with a CCB, have shown greater efficacy in reducing cardiovascular events compared to other dual-drug regimens, supporting the principle of combining agents with complementary actions. cfrjournal.com
Interactions with Oral Antidiabetic Agents (e.g., Tolbutamide)
The interaction between antihypertensive agents and medications for comorbid conditions like diabetes is of significant clinical importance. A drug interaction study was conducted in healthy volunteers to determine the potential impact of cicletanine on the pharmacodynamics of tolbutamide (B1681337), a first-generation sulfonylurea antidiabetic agent. nih.gov
The study followed the time-courses of glycaemia and serum immunoreactive insulin (B600854) (IRI) after tolbutamide infusion, first administered alone and later in combination with repeated oral doses of cicletanine. nih.gov The results showed no clinically significant interaction. The mean area under the curve (AUC) for glycaemia was nearly identical in both scenarios. While a decrease was observed in the AUC and peak values for insulin when cicletanine was co-administered, the study concluded that this did not represent a clinically relevant interaction. nih.gov Further research on rat isolated pancreas has shown that cicletanine does not inhibit insulin release at therapeutic concentrations. researchgate.net
Table 2: Pharmacodynamic Parameters of Tolbutamide With and Without Cicletanine nih.gov
| Parameter | Tolbutamide Alone | Tolbutamide with Cicletanine |
|---|---|---|
| Mean AUC - Glycaemia (mmol.l-1.min) | 97.7 | 98.8 |
| Mean AUC - Insulin (mU.l-1.min) | 485 | 321 |
| Median Peak Insulin (mU.l-1) | 29.2 | 17.4 |
Combination with Lipid-Lowering Agents
The metabolic profile of antihypertensive drugs is a critical consideration, as some agents can adversely affect lipid and glucose metabolism, potentially counteracting the cardiovascular benefits of blood pressure reduction. researchgate.net For instance, some diuretic-based therapies have been associated with alterations in total cholesterol and HDL cholesterol. researchgate.net
Molecular and Cellular Signaling Pathways Underlying Cicletanine Hydrochloride Action
Intracellular Calcium Dynamics and Metabolism in Response to Cicletanine (B1663374) Hydrochloride
Cicletanine hydrochloride has been shown to influence intracellular calcium (Ca2+) dynamics, a critical factor in vascular smooth muscle contraction. patsnap.comnih.gov Research on isolated aortas from spontaneously hypertensive rats (SHR) has demonstrated that cicletanine can alter calcium movements triggered by agonists like phenylephrine (B352888) (PE) and angiotensin II (ANGIO). nih.gov
In a calcium-free environment, both PE and ANGIO induce a temporary, or phasic, contraction by prompting the release of calcium from intracellular stores. nih.govcapes.gov.br Following the reintroduction of calcium into the extracellular medium, a more sustained contraction occurs, which is dependent on the influx of extracellular calcium. nih.gov Studies have shown that this compound, at concentrations of 0.1-0.3 mM, significantly reduces both the initial phasic contraction and the subsequent sustained contraction elicited by these agonists. nih.gov This suggests that cicletanine interferes with both the release of calcium from intracellular stores and the influx of extracellular calcium. nih.gov The vasodilatory effect of cicletanine is partly attributed to its ability to inhibit calcium entry into vascular smooth muscle cells, which is a key step in muscle contraction. patsnap.com
| Agonist | Contraction Phase | Cicletanine Concentration | Percentage Reduction in Contraction |
|---|---|---|---|
| Phenylephrine (PE) | Phasic (Intracellular Ca2+ release) | 0.3 mM | 77% (p < 0.001) |
| Phenylephrine (PE) | Sustained (Extracellular Ca2+ influx) | 0.3 mM | 27% (p < 0.001) |
| Angiotensin II (ANGIO) | Phasic (Intracellular Ca2+ release) | 0.3 mM | 68% (p < 0.05) |
| Angiotensin II (ANGIO) | Sustained (Extracellular Ca2+ influx) | 0.3 mM | 84% (p < 0.001) |
Regulation of Cyclic Nucleotide Metabolism (cAMP, cGMP) by this compound
This compound also plays a significant role in the regulation of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in vascular smooth muscle relaxation. patsnap.commdpi.com The compound has been identified as an inhibitor of phosphodiesterase (PDE), the enzyme responsible for the breakdown of cAMP and cGMP. patsnap.com By inhibiting PDE, cicletanine increases the intracellular levels of these cyclic nucleotides, which promotes vasodilation and contributes to its antihypertensive effects. patsnap.com
Specifically, cicletanine has been shown to be a mixed (competitive and noncompetitive) inhibitor of both calmodulin-regulated and cGMP-specific PDEs in vascular smooth muscle, with Ki values ranging from 450 to 700 microM. nih.gov This inhibition of cGMP PDEs potentiates vasorelaxation induced by guanylate cyclase activators like sodium nitroprusside. nih.gov Furthermore, studies in anesthetized rabbits have demonstrated that cicletanine can modulate cardiac cyclic nucleotide content. nih.gov In these studies, cicletanine administered before overdrive pacing further increased cardiac cGMP levels and significantly attenuated the pacing-induced elevation of cAMP. nih.gov Oral administration of cicletanine in rats has also been shown to increase the urinary excretion of cGMP. nih.gov
Role of this compound in Oxidative Stress and its Antioxidant Properties
This compound exhibits significant antioxidant properties, which contribute to its therapeutic effects by mitigating oxidative stress, a known factor in endothelial dysfunction and hypertension. patsnap.comnih.gov
Research has demonstrated that cicletanine is a potent scavenger of superoxide (B77818) radicals (O2-). nih.gov In studies using isolated rat aortic rings, cicletanine not only stimulated the release of nitric oxide but also effectively scavenged superoxide at nanomolar concentrations. nih.gov While the calcium ionophore A23187, a receptor-independent agonist, induced a large concentration of superoxide (peak 27+/-1.35 nM), the administration of cicletanine resulted in a significantly smaller concentration (peak 3.1+/-0.2 nM). nih.gov However, it is noteworthy that cicletanine does not appear to exhibit superoxide dismutase-like activity, suggesting its primary role is that of a hydroxy radical scavenger. nih.gov The compound has also been shown to decrease lipid peroxidation in both rat brain homogenates and in a xanthine-xanthine oxidase superoxide-generating system. nih.gov
While direct inhibition of peroxynitrite production by cicletanine is not extensively detailed, its action as a superoxide scavenger is crucial in this context. Peroxynitrite is a reactive oxidant formed from the reaction of nitric oxide (NO) and superoxide. nih.gov By scavenging superoxide radicals, cicletanine indirectly reduces the substrate available for peroxynitrite formation. nih.gov This is a significant aspect of its antioxidant properties, as peroxynitrite is a potent trigger of cellular injury. nih.gov
Interaction with Endogenous Sodium Pump Ligands and Na/K-ATPase Modulation
This compound has been shown to interact with the sodium-potassium pump (Na/K-ATPase) and its endogenous ligands, which are involved in the regulation of vascular tone. nih.govresearchgate.net The compound antagonizes the vasoconstriction induced by the inhibition of Na/K-ATPase. nih.gov
Specifically, cicletanine reverses the vasoconstriction caused by marinobufagenin (B191785) (MBG), an endogenous Na/K-ATPase inhibitor, in human mesenteric artery rings. nih.gov This effect is mediated through a Protein Kinase C (PKC) dependent mechanism. nih.gov In mesenteric artery sarcolemma, MBG at a concentration of 100 nmol/l inhibited Na/K-ATPase by 68 +/- 5%, and cicletanine (100 micromol/l) attenuated this inhibition by 85 +/- 6%. nih.gov Further studies have shown that cicletanine produces a concentration-dependent inhibition of rat brain PKC activity with an IC50 of 45 +/- 11 micromol/l. nih.gov This suggests that the antagonism of Na/K-ATPase inhibition by cicletanine is linked to its ability to inhibit PKC. nih.gov This mechanism is particularly relevant in salt-sensitive hypertension, where plasma levels of endogenous digitalis-like cardiotonic steroids are often elevated. nih.gov
| Compound Name |
|---|
| This compound |
| Phenylephrine |
| Angiotensin II |
| Sodium nitroprusside |
| Marinobufagenin |
| Calcium ionophore A23187 |
Emerging Research Areas and Future Directions for Cicletanine Hydrochloride
Investigation of Enantiomeric Compositions of Cicletanine (B1663374) Hydrochloride and Their Distinct Pharmacological Profiles
Cicletanine is a chiral molecule, existing as a mixture of two enantiomers, the R(-) and S(+) forms. researchgate.net Research has demonstrated that these stereoisomers possess different pharmacological activities, suggesting that the development of an enantiomerically pure formulation could offer a more targeted therapeutic effect.
In studies on isolated human pulmonary arteries, the two enantiomers displayed distinct vasorelaxant properties. The (-)-enantiomer showed a greater ability to counteract the vasoconstriction induced by endothelin-1 (B181129) (Et-1) when compared to the (+)-enantiomer. nih.govoup.com Furthermore, the (-)-enantiomer was more effective at potentiating the vasorelaxant effects of guanylate cyclase activators like atrial natriuretic peptide (ANP) and sodium nitroprusside (SNP). nih.govoup.com Specifically, the relaxant effect of ANP was potentiated by the (-)-enantiomer but not the (+)-enantiomer. nih.govoup.com These findings indicate that the (-)-cicletanine enantiomer possesses greater vasorelaxant activity. nih.govoup.com The enantiomers also differ in their plasma protein binding, with the (-) isomer being 99.6% bound and the (+) isomer being 87.5% bound. wikipedia.org This difference in binding could influence their distribution and availability at target sites. The ability to separate these enantiomers has been established, paving the way for further investigation into their individual therapeutic profiles. researchgate.net
| Parameter | (+/-)-Cicletanine (Racemic) | (-)-Cicletanine | (+)-Cicletanine |
|---|---|---|---|
| Antagonism of Endothelin-1 (EC50, nmol/L) | 36 ± 3.5 | 47 ± 4.2 | 29.9 ± 6.5 |
| Potentiation of ANP-induced Vasorelaxation (EC50, nmol/L) | Data not available | 4.2 ± 0.6 | 7.6 ± 0.7 (not significant) |
| Potentiation of SNP-induced Vasorelaxation (EC50, nmol/L) | 9.0 ± 0.7 | 3.3 ± 0.54 | 7.9 ± 1.8 |
Exploration of Cicletanine Hydrochloride's Potential in Specific Disease States Beyond Hypertension
The unique mechanisms of action of cicletanine, including its effects on vascular endothelium and ion transport, have prompted research into its utility in a range of other clinical conditions.
Cicletanine has been investigated for its potential in treating pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the lung arteries. gilead.com The rationale for its use stems from its ability to stimulate the production of prostacyclin, a potent vasodilator. nih.gov In one long-term study on patients with PAH resulting from chronic obstructive lung disease (COLD), cicletanine treatment led to a significant decrease in mean pulmonary artery pressure (15%) and total pulmonary resistance (20%) after 3 and 12 months. nih.gov Preclinical studies also showed that cicletanine, particularly its (-)-enantiomer, antagonizes endothelin-1-induced vasoconstriction in isolated human pulmonary arteries, a key mechanism in PAH pathology. nih.govoup.com
However, the clinical translation of these promising findings has been challenging. A Phase II randomized, placebo-controlled trial involving 162 subjects with PAH did not demonstrate significant improvements in the primary endpoint of 6-minute walk distance after 12 weeks of treatment. ersnet.org There were also no clinically relevant improvements in secondary measures like pulmonary vascular resistance. ersnet.org Although the drug was generally well-tolerated, this study did not support its efficacy in this patient population. gilead.comersnet.org
Research in animal models suggests a potential renal-protective role for cicletanine in the context of diabetes. In diabetic spontaneously hypertensive rats (SHR), cicletanine treatment was shown to decrease elevated albuminuria and proteinuria in a dose-dependent manner. nih.gov At higher doses, it also normalized the altered creatinine (B1669602) clearance, indicating an improvement in kidney function. nih.gov Importantly, these renal-protective effects appeared to be independent of blood pressure reduction. nih.govnih.gov
Further studies confirmed these benefits, showing that cicletanine significantly decreased urinary albumin excretion, serum creatinine, and blood urea (B33335) nitrogen in diabetic SHR. nih.gov Morphological analysis revealed that cicletanine treatment effectively protected against the development of focal glomerular sclerosis (FGS), a type of kidney scarring common in diabetic nephropathy. nih.gov Similar protective effects against glomerulosclerosis and renal tubular damage were observed in Dahl salt-sensitive rats, another model of hypertension-induced renal injury. nih.gov The proposed mechanisms for this renal protection include the stimulation of arterial prostacyclin synthesis and a potential reduction in intraglomerular capillary pressure. nih.govnih.govnih.gov However, in a non-diabetic model of chronic renal failure, cicletanine did not prevent proteinuria or glomerular sclerosis, suggesting its benefits may be more pronounced in the specific context of diabetic nephropathy. nih.gov
A key concern with some antihypertensive medications is the potential for adverse metabolic effects, such as impaired glucose tolerance, which can be particularly detrimental in patients with or at risk for metabolic syndrome. nih.gov Research into cicletanine's metabolic profile suggests it may not share this drawback. A study using isolated rat pancreas found that cicletanine, at therapeutic concentrations, did not suppress insulin (B600854) release. nih.gov This neutral effect on insulin secretion is a significant advantage, as it indicates the drug is unlikely to cause or worsen carbohydrate intolerance, a core component of metabolic syndrome. nih.gov While there is no direct evidence that cicletanine treats metabolic syndrome itself, its lack of negative impact on glucose metabolism makes it a potentially suitable antihypertensive option for this patient population.
Preclinical studies have consistently demonstrated cicletanine's potential to protect the heart from arrhythmias and ischemic damage. In rabbits subjected to coronary ligation, cicletanine significantly reduced the incidence of ventricular fibrillation and mortality compared to controls. nih.gov It also decreased the extent of myocardial necrosis (tissue death) resulting from ischemia. nih.gov
Studies in isolated rat hearts have further elucidated these cardioprotective effects. Cicletanine was shown to reduce the incidence of reperfusion-induced ventricular fibrillation and ventricular tachycardia. nih.govnih.gov This anti-arrhythmic effect is believed to be linked to its ability to modulate ion transport; cicletanine attenuated the ischemia- and reperfusion-induced gain of sodium (Na+) and calcium (Ca2+) and inhibited the loss of potassium (K+) and magnesium (Mg2+) from myocardial cells. nih.govnih.gov By preserving the ionic balance within heart muscle cells, cicletanine may help prevent the electrical instability that leads to dangerous arrhythmias. nih.gov These findings suggest that cicletanine's cardioprotective actions are independent of its primary antihypertensive effect. nih.gov
| Study Model | Key Findings | Reference |
|---|---|---|
| Rabbits with coronary ligation | Reduced ventricular fibrillation (15.4% vs 65% in control) and mortality (15.4% vs 60% in control). Reduced myocardial necrosis (37% vs 61% in control). | nih.gov |
| Isolated rat hearts (normotensive) | Reduced reperfusion-induced ventricular fibrillation from 91% to 41-50%. | nih.gov |
| Isolated rat hearts (hypertensive) | Reduced reperfusion-induced ventricular fibrillation from control values to 17-33%. | nih.gov |
| Isolated rat hearts | Attenuated ischemia/reperfusion-induced Na+ and Ca2+ gain and K+ loss. | nih.gov |
Identification of Novel Therapeutic Targets and Signaling Pathways for this compound
The therapeutic effects of this compound are attributed to a complex and multifaceted mechanism of action that goes beyond simple diuresis. nih.gov Its various biological activities point to interactions with multiple signaling pathways, which are areas of active investigation for novel therapeutic targets.
Key signaling pathways and targets identified include:
Endothelial Vasoactive Substance Production : Cicletanine stimulates the synthesis of prostacyclin and nitric oxide (NO) in the vascular endothelium. nih.govpatsnap.compatsnap.com This action helps to relax blood vessels and is a central part of its vasodilatory effect. patsnap.com
Cyclic Nucleotide Signaling : The compound inhibits low Km cyclic GMP phosphodiesterases (PDEs). nih.govpatsnap.com This inhibition leads to increased intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), which are important second messengers that promote smooth muscle relaxation and vasodilation. patsnap.com
Ion Channel Modulation : Research suggests cicletanine can block Ca2+ channels, either directly or indirectly through a K+-channel opening effect. nih.gov Its ability to modulate ion transport, particularly for Na+, K+, Ca2+, and Mg2+, is also implicated in its anti-arrhythmic properties. nih.gov
Protein Kinase Inhibition : Cicletanine has been shown to inhibit protein kinase C (PKC) and myosin light chain kinase, enzymes involved in smooth muscle contraction and cellular growth. nih.gov
Receptor Interaction : The drug also interacts with several receptor types, including alpha-adrenergic, vascular histamine (B1213489) (H1), and muscarinic receptors, contributing to its broad pharmacological profile. nih.govnih.gov
These diverse mechanisms collectively contribute not only to its blood pressure-lowering effects but also to its protective actions on the cardiovascular and renal systems. nih.govnih.gov Further elucidation of these pathways could identify new therapeutic applications for cicletanine and lead to the development of more targeted drugs.
Development of Advanced Experimental Models for this compound Research
The exploration of this compound's therapeutic potential has been significantly advanced through the use of diverse and sophisticated experimental models. These models, spanning from in vitro and ex vivo systems to various in vivo animal models, have been instrumental in elucidating the compound's mechanisms of action and its effects on different physiological and pathological states.
In Vivo Models:
Animal models of hypertension have been central to understanding the antihypertensive properties of cicletanine. The Spontaneously Hypertensive Rat (SHR) model has been frequently employed. In one study, oral administration of cicletanine to SHRs for two weeks delayed the onset of hypertension. This effect was notably amplified when the animals were on a high-salt diet nih.gov. Another study utilized a stress-induced hypertension model in young rats, demonstrating that non-diuretic doses of cicletanine could significantly decrease systolic blood pressure in socially isolated rats nih.gov.
The Dahl salt-sensitive (S) rat is another critical model that has provided insights into cicletanine's effects on salt-sensitive hypertension. Research in this model has shown that chronic treatment with cicletanine not only reduces blood pressure but also attenuates endothelial injury in the aorta and reduces arterial lesions in the heart and glomerulosclerosis in the kidney nih.gov. Furthermore, studies in a salt-sensitive substrain of the SHR (SHR-S) revealed that the antihypertensive effect of cicletanine is exaggerated in the context of high salt intake nih.gov. The stroke-prone spontaneously hypertensive rat (SHRSP) model has also been used to demonstrate the protective effects of cicletanine on the renal kallikrein-kinin and prostaglandin (B15479496) systems, which are compromised during the progression of hypertension nih.gov.
In Vitro and Ex Vivo Models:
To investigate the direct vascular effects of this compound, researchers have utilized a variety of in vitro and ex vivo preparations. Studies on isolated thoracic aorta from SHRs have shown that cicletanine can inhibit contractions induced by phenylephrine (B352888) and angiotensin II, suggesting a direct action on vascular smooth muscle and calcium movements nih.gov.
Research on isolated inferior epigastric arteries from women with pregnancy-induced hypertension (preeclampsia) has demonstrated that cicletanine elicits a concentration-dependent relaxation of these vessels. This effect was more pronounced in arteries from preeclamptic patients compared to normotensive individuals and appeared to be independent of the endothelium nih.gov. The mechanism seems to involve the inhibition of both intracellular and extracellular calcium-dependent contractions nih.gov.
Further mechanistic studies have been conducted using isolated perfused rat kidney and mesenteric vascular beds. In these models, the levorotatory enantiomer of cicletanine was found to act as a noncompetitive antagonist of angiotensin II and arginine-vasopressin receptor stimulation nih.gov. Specifically, it was more potent in blocking the pressor responses to angiotensin II in the kidney than in the mesenteric vascular bed nih.gov. Research on isolated rat aorta has further confirmed that (-)-cicletanine reduces the vascular reactivity to angiotensin II in a noncompetitive manner nih.gov.
The effect of cicletanine on endothelin-1 (ET-1)-induced renal vasoconstriction has been investigated in normotensive Wistar rats. These experiments showed that cicletanine could partially reduce the hypertensive and renal vasoconstrictor effects of ET-1 nih.gov.
These advanced experimental models have been pivotal in building a comprehensive understanding of this compound's pharmacological profile, from its systemic antihypertensive effects to its intricate molecular interactions within the vasculature.
Long-Term Outcomes Research and Real-World Evidence Generation for this compound
The evaluation of long-term outcomes and the generation of real-world evidence are crucial for understanding the sustained efficacy and place in therapy of any pharmaceutical agent. For this compound, several studies and clinical trial designs have provided insights into its long-term performance, primarily in the context of essential hypertension and more recently, pulmonary arterial hypertension.
Long-term clinical trials in patients with mild to moderate essential hypertension have demonstrated the durable antihypertensive effect of cicletanine. In one study, after an initial 12-week treatment period, patients were followed for a total of two years. The significant reduction in blood pressure was maintained at 6, 9, 12, 18, and 24 months. Notably, during the second year of treatment, all patients were stabilized on a daily dosage of 50 mg of cicletanine, highlighting its long-term efficacy and tolerability nih.gov. Another set of long-term therapeutic trials confirmed the sustained efficacy of cicletanine, with a 50 mg daily dose being effective for long-term treatment in elderly patients with mild to moderate hypertension nih.gov.
In the realm of pulmonary arterial hypertension (PAH), a Phase II clinical trial was designed with a long-term, blinded extension period to evaluate the long-term safety, tolerability, and efficacy of this compound. This study was a randomized, double-blind, placebo-controlled, multicenter, dose-ranging study. Following a 12-week placebo-controlled treatment period, the long-term extension was intended to gather data on sustained effects on exercise capacity and other clinical measures of PAH clinicaltrials.gov. The secondary objectives of this study explicitly included the evaluation of long-term safety, tolerability, and efficacy clinicaltrials.gov.
While these long-term clinical trials provide valuable data from a controlled environment, there is a growing emphasis on generating real-world evidence from routine clinical practice. For cicletanine, which has been marketed in some European countries for hypertension, post-launch experience has contributed to its safety profile, with an estimated 1.8 million patient-years of experience noted in one clinical trial protocol clinicaltrials.gov. Observational studies, which collect information about patients' medical conditions and treatments in a real-world setting, are a key component of this evidence generation clinicaltrials.gov. A 90-day double-blind study involving 120 patients with moderate essential hypertension, who were poorly controlled on beta-blockers, provides a glimpse into its use in a more complex patient population, demonstrating its effectiveness in combination therapy nih.gov.
The table below summarizes key long-term studies and their findings for this compound.
| Study Population | Study Duration | Key Findings |
| Mild to moderate essential hypertension | 2 years | Sustained and significant reduction in blood pressure was observed at 6, 9, 12, 18, and 24 months. nih.gov |
| Mild to moderate essential hypertension in the elderly | Long-term trial | Confirmed the long-term efficacy of a 50 mg daily dose. nih.gov |
| Pulmonary Arterial Hypertension (PAH) | Phase II trial with long-term extension | Designed to evaluate the long-term safety, tolerability, and efficacy of cicletanine. clinicaltrials.gov |
| Moderate essential hypertension (in combination with beta-blockers) | 90 days | Demonstrated effectiveness in patients poorly controlled on beta-blocker monotherapy. nih.gov |
Future research will likely focus on more extensive real-world evidence generation through patient registries and large-scale observational studies to further delineate the long-term benefits and role of this compound in various patient populations.
Q & A
Q. What are the primary pharmacological mechanisms underlying cicletanine hydrochloride’s vasorelaxant effects?
this compound inhibits voltage-dependent calcium currents in vascular smooth muscle cells, reducing calcium channel availability without altering inactivation kinetics. This mechanism was demonstrated in guinea-pig portal vein cells using whole-cell voltage-clamp techniques, with an IC50 of 250 μM . Researchers should validate this mechanism in other vascular beds and consider synergistic effects with potassium channel modulation.
Q. Which in vivo models are commonly used to study cicletanine’s cardioprotective effects?
The rabbit coronary ligation model is widely used to evaluate cicletanine’s antiarrhythmic and anti-ischemic properties. Key parameters include ventricular fibrillation incidence, infarct size quantification (via planimetry), and hemodynamic monitoring (blood pressure, cardiac output). Cicletanine administered intravenously (dissolved in DMSO) reduced myocardial necrosis and arrhythmias without altering systemic vascular resistance .
Q. What physicochemical properties of this compound are critical for experimental design?
this compound (CAS: 82747-56-6) is a pink solid with a molecular weight of 298.16 g/mol. It decomposes above 216°C and is soluble in methanol. Storage at 2–8°C is recommended to prevent degradation. Researchers must account for its solubility limitations in aqueous buffers and validate stability under experimental conditions .
Advanced Research Questions
Q. How can contradictions in cicletanine’s reported IC50 values for calcium channel inhibition be resolved?
Discrepancies in potency (e.g., IC50 variability across studies) may arise from differences in experimental models (e.g., species-specific smooth muscle cells) or voltage-clamp protocols. To address this, standardize protocols (e.g., holding potentials, stimulus durations) and include positive controls like BayK8644, which enhances calcium currents and validates assay sensitivity . Cross-validation using isolated tissue preparations (e.g., aortic rings) is also recommended.
Q. What methodological challenges arise when synthesizing this compound intermediates, and how are they addressed?
Synthesis intermediates often require purification via recrystallization (e.g., using正己烷) to remove diethylammonium chloride byproducts. Researchers should monitor reactions with TLC and characterize products via NMR and mass spectrometry. Purity thresholds (>95%) must be confirmed to avoid confounding biological assays .
Q. How can cicletanine’s dual classification as a diuretic (WHO ATC: C03) and vasodilator influence integrated study designs?
Multidisciplinary approaches are necessary to evaluate both renal and vascular effects. For example, combine renal clearance assays (e.g., diuresis measurements in rodent models) with vascular reactivity studies (e.g., wire myography). Dose-response curves should differentiate between diuretic and vasorelaxant thresholds, as overlapping mechanisms may complicate data interpretation .
Q. What strategies optimize cicletanine’s solubility and bioavailability in in vitro assays?
Cicletanine’s limited aqueous solubility necessitates solvents like DMSO or methanol (≤0.1% v/v to avoid cytotoxicity). For cell-based assays, pre-dissolve in warm methanol, dilute in buffer, and filter-sterilize. Bioavailability studies should include pharmacokinetic profiling (e.g., plasma half-life in rodents) and metabolite identification via HPLC-MS .
Q. How can researchers reconcile cicletanine’s lack of effect on potassium currents with its antiarrhythmic efficacy?
While cicletanine does not enhance potassium currents in guinea-pig portal vein cells , its antiarrhythmic effects in ischemia may involve indirect pathways (e.g., redox modulation or mitochondrial protection). Investigate reactive oxygen species (ROS) scavenging assays and mitochondrial membrane potential measurements in cardiomyocytes to identify ancillary mechanisms .
Methodological Best Practices
- Reproducibility : Document experimental conditions rigorously (e.g., temperature, solvent batches, animal strain) per guidelines in Beilstein Journal of Organic Chemistry .
- Data Analysis : Use statistical tools (e.g., ANOVA for dose-response comparisons) and software like GraphPad Prism for infarct size quantification .
- Ethical Compliance : Obtain institutional approval for animal studies, adhering to ARRIVE guidelines for ischemia models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
